(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18188420
InChI: InChI=1S/C9H10BF3O5/c1-16-5-17-8-4-6(18-9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3
SMILES:
Molecular Formula: C9H10BF3O5
Molecular Weight: 265.98 g/mol

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid

CAS No.:

Cat. No.: VC18188420

Molecular Formula: C9H10BF3O5

Molecular Weight: 265.98 g/mol

* For research use only. Not for human or veterinary use.

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid -

Specification

Molecular Formula C9H10BF3O5
Molecular Weight 265.98 g/mol
IUPAC Name [2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C9H10BF3O5/c1-16-5-17-8-4-6(18-9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3
Standard InChI Key ZIXGPKOGKHSXKP-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=C(C=C1)OC(F)(F)F)OCOC)(O)O

Introduction

Key Findings

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with methoxymethoxy (OCH2OCH3) and trifluoromethoxy (OCF3) groups at the 2- and 4-positions, respectively. Its molecular formula is C9H10BF3O5, with a molecular weight of 265.98 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and materials science intermediates . Recent studies also highlight its antimicrobial potential, with structural analogs demonstrating activity against Gram-positive bacteria .

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methoxymethoxy) groups, creating a polarized aromatic system. Key features include:

  • Boronic acid group (-B(OH)2) at the phenyl ring’s 1-position, enabling cross-coupling reactivity.

  • Methoxymethoxy group (-OCH2OCH3) at position 2, enhancing solubility in polar solvents .

  • Trifluoromethoxy group (-OCF3) at position 4, contributing to metabolic stability and lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10BF3O5
Molecular Weight265.98 g/mol
pKa (boronic acid)~8.5–9.2 (aqueous, 25°C)
Solubility4.21 mg/mL in H2O (25°C)
LogP (octanol-water)0.8 (predicted)

The pKa of the boronic acid group aligns with values reported for monosubstituted phenylboronic acids, facilitating transmetalation in Suzuki reactions . The logP suggests moderate lipophilicity, ideal for pharmaceutical intermediates .

Synthesis and Reaction Mechanisms

Synthetic Routes

Synthesis typically involves functionalization of pre-substituted phenylboronic acids or direct borylation of halogenated precursors:

Route 1: Boron Trifluoride-Mediated Borylation

  • Substrate: 2-(Methoxymethoxy)-4-(trifluoromethoxy)iodobenzene.

  • Reagents: Boron trifluoride etherate (BF3·OEt2), magnesium turnings.

  • Conditions: Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield: 72–85%.

Route 2: Suzuki Coupling of Halogenated Intermediates

  • Example: Reaction of 4-bromo-2-(methoxymethoxy)phenyl trifluoromethylether with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 .

Table 2: Representative Reaction Yields

Reaction TypeCatalystYieldSource
Suzuki-Miyaura CouplingPd(PPh3)482%
Borylation of Aryl IodidesBF3·OEt285%

Mechanistic Insights in Cross-Coupling

The boronic acid participates in a three-step catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C–X bond of aryl halides.

  • Transmetalation: Boronate complex formation via B–O–Pd bridging .

  • Reductive Elimination: Biaryl product release, regenerating Pd(0) .

The trifluoromethoxy group stabilizes intermediates through inductive effects, accelerating transmetalation .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Anticancer Agents: Biaryl structures targeting kinase inhibitors .

  • Antimicrobials: Analogues with MIC values of 8–16 µg/mL against S. aureus .

Materials Science

  • Liquid Crystals: Trifluoromethoxy groups enhance thermal stability in display technologies .

  • Polymer Additives: Boronic acid moieties enable dynamic covalent bonding in self-healing materials.

CompoundMIC (µg/mL)Target OrganismSource
4-Trifluoromethoxyphenyl BA16Staphylococcus aureus
2-Methoxy-4-CF3O-PBA8Bacillus subtilis

Mechanistically, boronic acids inhibit bacterial dihydrofolate reductase (DHFR) and peptidoglycan crosslinking .

Comparative Analysis with Related Boronic Acids

Table 4: Structural and Functional Comparisons

CompoundSubstituentsLogPKey Application
2-Methoxyphenylboronic acid2-OCH30.8Suzuki coupling
4-Trifluoromethoxy PBA4-OCF31.2Antimicrobials
Target Compound2-OCH2OCH3, 4-OCF30.8Pharmaceuticals

The methoxymethoxy group in the target compound improves aqueous solubility compared to 4-Trifluoromethoxy PBA, enabling greener reaction conditions .

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